t-Boc-Aminooxy-PEG8-alcohol
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Overview
Description
t-Boc-Aminooxy-PEG8-alcohol: is a chemical compound that features a Boc-protected aminooxy group and an alcohol group linked to a polyethylene glycol (PEG) spacer . This compound is known for its aqueous solubility and versatility in various chemical reactions, making it a valuable reagent in scientific research and industrial applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction involving the protection of the aminooxy group with a Boc group, followed by the attachment of the PEG spacer and the alcohol group.
Industrial Production Methods: Large-scale production typically involves optimized chemical reactions under controlled conditions to ensure high purity and yield.
Types of Reactions:
Oxidation: The alcohol group can undergo oxidation to form aldehydes or ketones.
Reduction: The compound can be reduced to form amines.
Substitution: The aminooxy group can react with aldehydes or ketones to form oxime linkages.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Mild acidic conditions are used to deprotect the Boc group, allowing the aminooxy group to react with carbonyl-containing compounds.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Amines.
Substitution: Oximes.
Scientific Research Applications
Chemistry: t-Boc-Aminooxy-PEG8-alcohol is used as a linker in the synthesis of various chemical compounds, including proteins, peptides, and small molecules . Biology: The compound is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules. Medicine: It is utilized in the development of drug delivery systems and proteolysis targeting chimeras (PROTACs) . Industry: The compound finds applications in biotechnology and pharmaceutical manufacturing due to its solubility and reactivity.
Mechanism of Action
The compound exerts its effects through the formation of stable oxime linkages when the aminooxy group reacts with aldehyde or ketone groups. This reaction is reversible under mild acidic conditions, allowing for the dynamic modification of biomolecules. The molecular targets and pathways involved include carbonyl-containing biomolecules and surface modifications .
Comparison with Similar Compounds
Aminooxy-PEG4-alcohol
Aminooxy-PEG6-alcohol
Aminooxy-PEG12-alcohol
Uniqueness: t-Boc-Aminooxy-PEG8-alcohol stands out due to its optimal balance of solubility and reactivity , making it suitable for a wide range of applications.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43NO11/c1-21(2,3)33-20(24)22-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-5-4-23/h23H,4-19H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIBAXGAMKYMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43NO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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